

# Application Notes and Protocols for MF59 Adjuvant in Subunit Vaccine Development

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For Researchers, Scientists, and Drug Development Professionals

## **Introduction to MF59 Adjuvant**

MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune response to subunit vaccines. It is composed of squalene (4.3% w/v), a naturally occurring substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of action involves creating a localized, immunostimulatory environment at the injection site, leading to a robust and broad-based adaptive immune response.[1][3]

### **Mechanism of Action**

Upon intramuscular injection, MF59 induces a transient and localized inflammatory response, characterized by the production of chemokines and cytokines.[1][4] This leads to the recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the coadministered antigen by these antigen-presenting cells (APCs), which then migrate to the draining lymph nodes.[5][7][8]

In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-



specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced antibody production, including isotype switching and affinity maturation.[1][9] MF59 has been shown to broaden the immune response, inducing cross-reactive antibodies against different strains of a pathogen.[10][2][11]

The signaling pathways activated by MF59 are not fully elucidated but are known to be independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][7][9] However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a TLR-independent MyD88 signaling pathway is involved.[1][6][7]

# Data Presentation: Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit vaccines.

Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice

Endpoint	Non- Adjuvanted Vaccine	MF59- Adjuvanted Vaccine	Fold Increase/Impro vement	Reference
Antibody Titer	Baseline	50- to 200-fold higher	50-200x	[12]
Protection against Lethal Challenge	Partial Protection	Full Protection	Significant Increase in Survival	[10][12]
Lung Viral Titer Reduction	Moderate Reduction	Significant Reduction	-	[11][13][14]

Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and Elderly



Population	Vaccine Formulation	Seroconversio n Rate (Day 43)	Geometric Mean Titer (GMT) Ratio (Adjuvanted/N on- Adjuvanted)	Reference
Adults (18-64 years)	Full-dose (7.5 μg HA)	83%	Not directly compared in this study	[15]
Adults (18-64 years)	Half-dose (3.75 μg HA)	61%	Not directly compared in this study	[15]
Elderly (≥65 years)	Full-dose (7.5 μg HA)	74%	Not directly compared in this study	[15]
Elderly (≥65 years)	Half-dose (3.75 μg HA)	52%	Not directly compared in this study	[15]

Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent Influenza Vaccine (alIV4 vs. IIV4) in Adults 50-64 Years

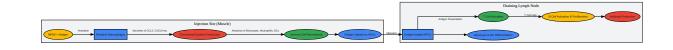
Parameter (Day 22)	A(H1N1)	A(H3N2)	B/Victoria	B/Yamagata	Reference
GMT Ratio (IIV4/aIIV4)	<1.0 (Superiority Met)	<1.0 (Superiority Met)	<1.5 (Non- inferiority Met)	<1.5 (Non- inferiority Met)	[16]
Seroconversi on Rate Difference (IIV4 - alIV4)	<10% (Non- inferiority Met)	<10% (Non- inferiority Met)	<10% (Non- inferiority Met)	<10% (Non- inferiority Met)	[16]



Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza Vaccine in Non-Elderly Adults

Virus Strain	Absolute Difference in Seroconversion Rates (aTIV/aQIV vs. TIV/QIV)	95% Confidence Interval	Reference
A(H1N1)	8.8%	3.7% - 14.0%	[17]
A(H3N2)	13.1%	6.7% - 19.6%	[17]
B strains	11.7%	7.2% - 16.2%	[17]

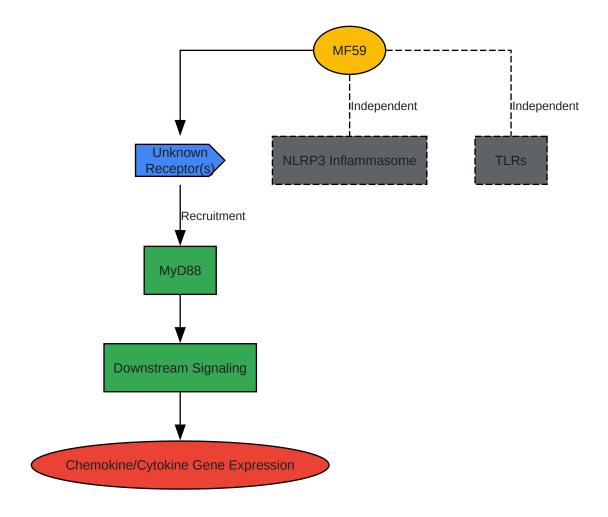
# **Mandatory Visualizations**



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Figure 1: Overview of MF59's Mechanism of Action.

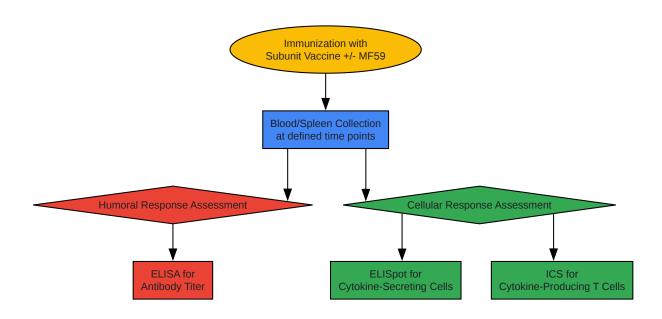




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Figure 2: MF59 Adjuvant Signaling Pathway.





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Figure 3: Experimental Workflow for Vaccine Evaluation.

# **Experimental Protocols**

Detailed methodologies for key experiments to evaluate the immunogenicity of MF59adjuvanted subunit vaccines are provided below.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titer

This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in serum samples from immunized subjects.

#### Materials:

- 96-well high-binding ELISA plates
- Recombinant subunit vaccine antigen
- Coating Buffer (e.g., PBS, pH 7.4)



- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Serum samples from immunized and control animals/humans
- HRP-conjugated anti-species IgG secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 μg/mL in Coating Buffer. Add 100 μL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.[3]
- Washing: The following day, wash the plate three times with 200 μL/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer to each well to block non-specific binding sites.
   Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 μL of each dilution to the respective wells. Include a negative control (serum from non-immunized subjects) and a positive control (if available). Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 μL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.



- Washing: Wash the plate five times with Wash Buffer.
- Substrate Development: Add 100 μL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
- Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

## **ELISpot Assay for IFN-y Secreting Cells**

This protocol is used to enumerate antigen-specific T cells that secrete IFN-y upon stimulation with the vaccine antigen or specific peptides.

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-IFN-y capture antibody
- Biotinylated anti-IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Sterile PBS
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- Antigenic peptides or recombinant protein



- Positive control (e.g., PHA or anti-CD3 antibody)
- Negative control (medium only)
- ELISpot reader

#### Procedure:

- Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the wells with 100 μL of anti-IFN-y capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[18]
- Blocking: The next day, wash the plate five times with sterile PBS. Add 200 μL of blocking solution to each well and incubate for at least 2 hours at 37°C.
- Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10<sup>5</sup> cells per well. Add the antigenic peptides (e.g., 5-10 μg/mL) or recombinant protein to the respective wells. Include positive and negative controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection Antibody: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
   Add 100 μL of biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% BSA.
   Incubate for 2 hours at room temperature.
- Enzyme Conjugate: Wash the plate five times with PBST. Add 100 μL of Streptavidin-ALP or
   -HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate five times with PBST, followed by three washes with PBS. Add 100  $\mu$ L of the appropriate substrate solution to each well. Monitor for the appearance of spots.
- Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized water.



- Drying and Counting: Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader.
- Data Analysis: The results are expressed as the number of spot-forming units (SFU) per million cells.

# Intracellular Cytokine Staining (ICS) for T Cell Responses

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon antigen stimulation.

#### Materials:

- PBMCs or splenocytes
- Antigenic peptides or recombinant protein
- Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
- · Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-y, TNF-α, IL-2)
- Flow cytometer

#### Procedure:

 Cell Stimulation: Resuspend PBMCs or splenocytes at 1-2 x 10<sup>6</sup> cells/mL in complete culture medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative (medium only) controls. Incubate for 1-2 hours at 37°C.[11]

## Methodological & Application





- Protein Transport Inhibition: Add a protein transport inhibitor to each sample to block the secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional 4-6 hours at 37°C.[10]
- Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]
- Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
- Washing and Acquisition: Wash the cells with permeabilization buffer, followed by a final
  wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis.
  Acquire a sufficient number of events on the flow cytometer.
- Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets. Determine the percentage of cells expressing specific cytokines within each T cell population.

### Conclusion

The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad immune response, makes it a valuable tool in vaccine development. The protocols provided herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine candidates, enabling researchers to assess both humoral and cellular immune responses critical for determining vaccine efficacy.



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